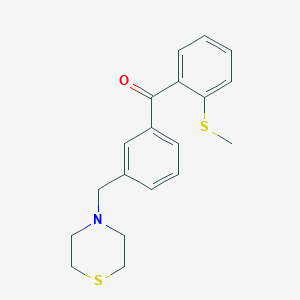

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

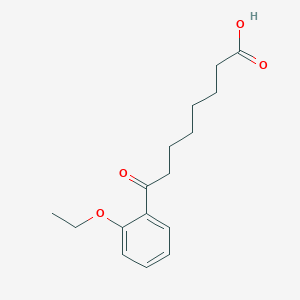

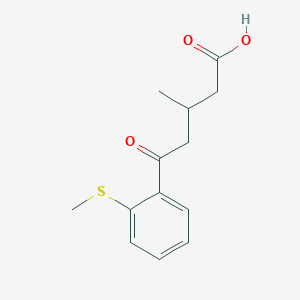

“3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid” is a complex organic compound. It contains a methylthio group attached to a phenyl ring, which is further attached to a 5-oxovaleric acid moiety. The presence of these functional groups suggests that this compound could participate in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic structures of its functional groups, including the aromatic phenyl ring, the methylthio group, and the 5-oxovaleric acid moiety .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the phenyl ring could participate in electrophilic aromatic substitution reactions, while the carboxylic acid group could undergo reactions such as esterification .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar phenyl ring .

Scientific Research Applications

Metabolomics and Endocrine Signaling

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid plays a role in metabolomics, particularly in the context of brown and beige adipose tissue. These tissues, functioning as distinct endocrine organs, synthesize and secrete various small molecule metabokines, including 3-methyl-2-oxovaleric acid. This metabolite is involved in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes, impacting systemic energy expenditure and metabolism (Whitehead et al., 2021).

Analytical Methodologies

The compound is also relevant in analytical chemistry. For instance, an analytical method utilizing tandem mass spectrometry was reported for accurate determination and identification of α-keto acids, including 3-methyl-2-oxovaleric acid, in pork meat and Iberian ham (Hidalgo et al., 2013). This underscores its importance in food chemistry and the study of meat products.

Biochemical and Medical Research

In medical research, the study of urinary acidic metabolites from patients with methylmalonic aciduria identified 2-methyl-3-oxovaleric acid as a key metabolite. This finding contributes to understanding the metabolic pathways and implications in conditions like methylmalonic aciduria and propionic acidemia (Kuhara & Matsumoto, 1980).

Organic Chemistry and Synthesis

The compound's derivatives are used in various organic synthesis processes. For example, studies on the synthesis of 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol demonstrate the importance of 3-methyl-2-oxovaleric acid in multi-step organic synthesis, indicating its utility in creating complex organic compounds (Wang Ya, 2004).

Environmental and Ecological Research

In environmental studies, the metabolism of biphenyl by Pseudomonas putida was explored, and 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, a product of 2,3-dihydroxybiphenyl degradation, was identified. This indicates a role for similar compounds in the biodegradation of environmental pollutants (Catelani et al., 1973).

Future Directions

properties

IUPAC Name |

3-methyl-5-(2-methylsulfanylphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-9(8-13(15)16)7-11(14)10-5-3-4-6-12(10)17-2/h3-6,9H,7-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBYDXKJNMIROM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1SC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801226661 |

Source

|

| Record name | β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid | |

CAS RN |

951892-86-7 |

Source

|

| Record name | β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

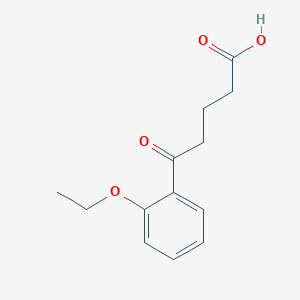

![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-fluorobenzophenone](/img/structure/B1325729.png)

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)

![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)

![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone](/img/structure/B1325739.png)

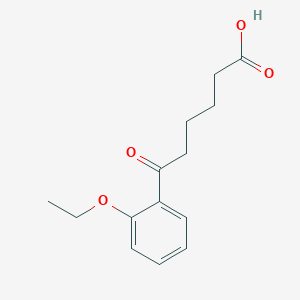

![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)